2,3,4,6-Tetrafluorobenzyl chloride
Overview
Description
2,3,4,6-Tetrafluorobenzyl chloride is a fluorinated organic compound with the molecular formula C7H3ClF4 and a molecular weight of 198.55 g/mol . The compound consists of a benzyl group where four hydrogen atoms on the benzene ring are replaced with fluorine atoms at positions 2, 3, 4, and 6, and a chlorine atom is attached to the methylene group.
Mechanism of Action
Target of Action
2,3,4,6-Tetrafluorobenzyl chloride is a biochemical used in proteomics research . The primary targets of this compound are proteins that are being studied in the field of proteomics. These proteins play various roles in biological processes, including cell signaling, regulation of gene expression, and enzymatic reactions.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in a biochemical context.
Cellular Effects
It is known that the compound is used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that it may have effects over time in laboratory settings, potentially including effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound is used in proteomics research , suggesting that it may have varying effects at different dosages in animal models.
Metabolic Pathways
It is known that the compound is used in proteomics research , suggesting that it may be involved in metabolic pathways, potentially including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is used in proteomics research , suggesting that it may be transported and distributed within cells and tissues, potentially including interactions with transporters or binding proteins and effects on its localization or accumulation.
Subcellular Localization
It is known that the compound is used in proteomics research , suggesting that it may have a specific subcellular localization and effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,4,6-Tetrafluorobenzyl chloride typically involves the reaction of 2,3,4,6-tetrafluorotoluene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H3F4CH3+SOCl2→C7H3F4CH2Cl+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluorobenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzyl group is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Reduction: The major product is 2,3,4,6-tetrafluorotoluene.
Scientific Research Applications
2,3,4,6-Tetrafluorobenzyl chloride has several scientific research applications:
Proteomics Research: It is used in proteomics research to study proteins, their structures, and functions.
Analytical Chemistry: The compound is used as a derivatization reagent to modify other compounds, enhancing their properties such as volatility or detectability for analysis.
Organic Synthesis: It serves as a building block in the synthesis of more complex fluorinated organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorobenzyl chloride
- 2,3,4,5-Tetrafluorobenzyl chloride
- 2,3,6-Trifluorobenzyl chloride
Uniqueness
2,3,4,6-Tetrafluorobenzyl chloride is unique due to the specific positions of the fluorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity compared to other similar compounds . The specific arrangement of fluorine atoms can lead to different electronic effects and steric hindrance, affecting the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
2-(chloromethyl)-1,3,4,5-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAWZQXEHKHHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382554 | |
Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-61-5 | |
Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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